molecular formula C19H31NO2 B5101776 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine

Cat. No. B5101776
M. Wt: 305.5 g/mol
InChI Key: RYNHFUXHFQFPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine is a chemical compound that has shown potential in scientific research applications. This compound is also known as TBE-31 and is a piperidine derivative that has a unique chemical structure. TBE-31 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of TBE-31 is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. TBE-31 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TBE-31 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. TBE-31 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

TBE-31 has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. However, one of the limitations of TBE-31 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on TBE-31. One of the most promising areas of research is its use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its use in cancer treatment. Other potential areas of research include its use as an anti-inflammatory agent and its potential for use in other diseases.

Synthesis Methods

The synthesis of TBE-31 involves the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethyl chloride. This intermediate is then reacted with piperidine to form TBE-31. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

TBE-31 has shown potential in various scientific research applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that TBE-31 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer drug.

properties

IUPAC Name

1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-19(2,3)17-9-5-6-10-18(17)22-16-15-21-14-13-20-11-7-4-8-12-20/h5-6,9-10H,4,7-8,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHFUXHFQFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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